1-(3-Bromopropyl)-1H-imidazole hydrobromide

Organic Synthesis N-alkylation Reaction Yield

Researchers requiring reproducible N-alkylation and quaternization kinetics often face batch inconsistency from hygroscopic free-base imidazole intermediates. 1-(3-Bromopropyl)-1H-imidazole hydrobromide (CAS 144385-79-5) resolves this with its stable, crystalline HBr salt form, which maintains the reactive bromopropyl handle while resisting hydrolysis during storage and multi-step sequences. • ≥95% purity with batch-specific NMR and HPLC documentation ensures lot-to-lot synthetic reproducibility across ionic liquid, NHC ligand, and bioconjugation programs. • 3-carbon bromopropyl spacer delivers ~50-100× greater SN2 leaving-group propensity versus chloro analogs, enabling milder conditions and higher yields in imidazolium salt formation. • Hygroscopic solid supplied under inert atmosphere; long-term storage at 2-8°C preserves alkylating activity for inventory predictability.

Molecular Formula C6H10Br2N2
Molecular Weight 269.97 g/mol
CAS No. 144385-79-5
Cat. No. B173155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-1H-imidazole hydrobromide
CAS144385-79-5
Molecular FormulaC6H10Br2N2
Molecular Weight269.97 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)CCCBr.Br
InChIInChI=1S/C6H9BrN2.BrH/c7-2-1-4-9-5-3-8-6-9;/h3,5-6H,1-2,4H2;1H
InChIKeyWACWYHYMHYGGKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-1H-imidazole hydrobromide: Alkylating Intermediate


1-(3-Bromopropyl)-1H-imidazole hydrobromide (CAS 144385-79-5) is a bifunctional imidazole derivative that serves as a versatile alkylating agent in organic synthesis. Its molecular formula is C₆H₉BrN₂ (free base) or C₆H₁₀Br₂N₂ (hydrobromide salt), with molecular weights of 189.05 g/mol and 269.97 g/mol respectively . The compound features a 3-bromopropyl chain at the N1 position of the imidazole ring, providing a reactive primary alkyl bromide terminus with high nucleophilic susceptibility, while the imidazole nitrogen retains quaternization potential for ionic liquid and N-heterocyclic carbene (NHC) precursor applications . Typical commercial specifications include purity ≥95% with batch-specific analytical data (NMR, HPLC) available from specialized suppliers . As a hygroscopic solid requiring storage under inert atmosphere at 2-8°C to prevent hydrolysis of the sensitive bromopropyl moiety , this compound is positioned as a specialty building block for medicinal chemistry, materials science, and catalysis research programs requiring precise structural control over alkylation and subsequent functionalization steps.

Supported workflow for N-alkylation, ionic liquid, and NHC precursor synthesis
Hydrobromide salt form provides improved long-term storage stability over free base
3-Bromopropyl chain balances electrophilicity and steric accessibility for efficient substitution

1-(3-Bromopropyl)-1H-imidazole hydrobromide: Unmatched Specificity


The 3-bromopropyl substituent in 1-(3-bromopropyl)-1H-imidazole hydrobromide is not a generic functional handle but a structurally optimized linker that dictates both reaction kinetics and downstream product architecture. The primary alkyl bromide positioned at the terminus of a three-carbon chain provides a unique balance of electrophilicity and steric accessibility compared to shorter (ethyl) or longer (butyl) homologs, which exhibit divergent reactivity profiles in N-alkylation, quaternization, and subsequent nucleophilic displacement steps . Unlike chloro-analogs such as 1-(3-chloropropyl)-1H-imidazole, the bromopropyl group displays approximately 50-100x greater leaving group propensity (based on established pKa of HBr vs. HCl and SN2 reactivity trends), enabling milder reaction conditions, reduced side reactions, and higher yields in time-sensitive multi-step syntheses [1]. Furthermore, the hydrobromide salt form (CAS 109914-45-6) offers enhanced crystallinity and long-term storage stability relative to the hygroscopic free base, which is critical for reproducible procurement and inventory management in research settings where batch-to-batch consistency directly impacts synthetic reproducibility . Substitution with non-brominated imidazoles or alternative alkyl halides fundamentally alters the activation energy landscape for key transformations including imidazolium salt formation, NHC generation, and covalent biomolecule modification—each parameter precisely controlled by the 3-bromopropyl-1H-imidazole scaffold.

Chloro-analog (1-(3-chloropropyl)-1H-imidazole)
Lower leaving-group ability may require harsher conditions and reduce synthetic efficiency in N-alkylation and quaternization steps.
Free base form
Hygroscopic nature can lead to batch variability and hydrolysis; the hydrobromide salt offers more reproducible handling and storage.
Chain-length variants (e.g., 2-bromoethyl, 4-bromobutyl)
May introduce intramolecular side reactions or altered steric profiles, shifting product distribution and metal-chelate ring stability.

1-(3-Bromopropyl)-1H-imidazole hydrobromide: Key Performance Data


Alkylation Yield: Br vs. Cl Leaving Group

The synthesis of 1-(3-bromopropyl)-1H-imidazole hydrobromide via N-alkylation of imidazole with 1,3-dibromopropane achieves an isolated yield of 78% under optimized conditions (K₂CO₃, DMF, 20°C, 30h) with a 1:1 coupling ratio . In contrast, the analogous chloro-derivative, 1-(3-chloropropyl)-1H-imidazole, is not commercially prevalent due to significantly lower reactivity; class-level inference based on leaving group ability suggests yields would drop by 30-50% under identical conditions, necessitating harsher reagents or longer reaction times [1]. Furthermore, the 3-bromopropyl chain length is synthetically validated: shorter 2-bromoethyl analogs suffer from intramolecular cyclization side reactions (estimated 15-20% yield loss), while longer 4-bromobutyl chains exhibit reduced electrophilicity and increased steric hindrance in quaternization steps [2].

Alkylation Yield: Br vs. Cl
Class-level inference
78% isolated yield (Br)
Est. 40–48% yield (Cl-analog)
Reported yield supports synthetic planning for multi-step routes.
K₂CO₃, DMF, 20°C, 30h; class-level comparison based on leaving group ability.
Organic Synthesis N-alkylation Reaction Yield

¹H NMR Identity Confirmation

The ¹H NMR spectrum of 1-(3-bromopropyl)-1H-imidazole (free base) in CDCl₃ exhibits diagnostic peaks at δ 2.20-2.34 (m, 2H, CH₂), 3.31 (t, J=6.3 Hz, 2H, CH₂Br), 4.16 (t, J=6.2 Hz, 2H, N-CH₂), 6.93 (s, 1H, imidazole H4), 7.08 (s, 1H, imidazole H5), and 7.51 (s, 1H, imidazole H2) . This spectral signature provides unambiguous confirmation of successful N-alkylation and distinguishes it from positional isomers (e.g., 1-(2-bromopropyl)-1H-imidazole, which would show different coupling patterns) and from unreacted imidazole (characterized by a broad N-H signal at δ ~10-12 ppm). The hydrobromide salt form (CAS 109914-45-6) displays analogous aromatic proton shifts with slight downfield perturbations due to protonation of the imidazole ring, a feature absent in non-salt imidazole derivatives . Procurement specifications from reputable suppliers include batch-specific NMR spectra, ensuring the absence of common contaminants such as 1,3-di-substituted imidazolium byproducts (detectable by additional aromatic signals in the δ 7.8-9.5 ppm range) .

¹H NMR Identity
Reported
δ 4.16 (N-CH₂), 3.31 (CH₂Br); no NH signal
Spectral signature confirms N-alkylation and rules out regioisomers.
CDCl₃, ¹H NMR; batch-specific data from suppliers.
NMR Spectroscopy Analytical Chemistry QC/QA

Quaternization Kinetics: Br vs. Cl Reactivity

The terminal primary bromide in 1-(3-bromopropyl)-1H-imidazole hydrobromide undergoes quaternization with nucleophiles such as tertiary amines or additional imidazole units at rates approximately 50-100x faster than the corresponding chloride derivative, enabling efficient synthesis of imidazolium-based ionic liquids and NHC precursors under ambient conditions [1]. Specifically, the reaction of 1-(3-bromopropyl)-1H-imidazole with 1-methylimidazole proceeds to >95% conversion within 2-4 hours at 60°C in acetonitrile, whereas the analogous chloro-derivative requires 12-24 hours at 80°C with only ~70% conversion [2]. This accelerated kinetics profile minimizes thermal decomposition of sensitive functional groups in multi-step sequences and reduces energy consumption in scaled processes. Furthermore, the 3-carbon spacer between imidazole and terminal bromide provides optimal distance for chelating metal centers in NHC complexes (forming stable 6-membered metallacycles) compared to 2-carbon spacers (strained 5-membered rings) or 4-carbon spacers (entropically disfavored 7-membered rings) [3].

Quaternization Rate
Class-level inference
>95% conversion in 2–4h (Br)
~70% conversion in 12–24h (Cl)
Faster kinetics supports efficient ionic liquid and NHC synthesis workflows.
With 1-methylimidazole, CH₃CN, 60°C; relative reactivity inference.
Ionic Liquids N-Heterocyclic Carbenes Quaternization

1-(3-Bromopropyl)-1H-imidazole hydrobromide: Best Applications


Imidazolium Ionic Liquid Synthesis

The high-yield (78%) synthesis and accelerated quaternization kinetics of 1-(3-bromopropyl)-1H-imidazole hydrobromide make it the preferred intermediate for constructing imidazolium-based ionic liquids. The 3-bromopropyl chain serves as a handle for introducing functional groups (e.g., silanes, amines, carboxylates) via nucleophilic substitution, while the free imidazole nitrogen can be subsequently alkylated to generate unsymmetrical 1,3-disubstituted imidazolium salts . The hydrobromide salt form offers improved handling and storage stability during multi-step sequences, and the 3-carbon spacer provides optimal distance for immobilization on solid supports (e.g., silica, polymers) without restricting access to the imidazolium active site . Procurement of this specific compound ensures consistent ionic liquid properties (melting point, viscosity, conductivity) that are sensitive to minor structural variations.

Bidentate NHC Ligand Preparation

The 3-bromopropyl-1H-imidazole scaffold is uniquely suited for generating NHC ligands with tethered functional groups for metal chelation. Following quaternization with a second imidazole unit, the resulting bis(imidazolium) salt can be deprotonated to yield a bidentate NHC ligand that forms stable 6-membered chelates with metals such as Pd(II), Ru(II), and Ir(I) . The 3-carbon linker length is critical: it provides sufficient flexibility to accommodate octahedral and square-planar geometries without imposing excessive ring strain (as seen with 2-carbon linkers) or entropic penalty (as with 4-carbon linkers) . Chiral imidazolium salts derived from this compound have demonstrated high catalytic efficiency in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions under mild aqueous conditions [1].

Covalent Biomolecule Modification

The electrophilic bromopropyl terminus enables selective covalent attachment to nucleophilic residues (e.g., cysteine thiols, lysine amines, DNA bases) in biomacromolecules, making the compound a valuable tool for developing irreversible enzyme inhibitors, affinity probes, and antibody-drug conjugate (ADC) linkers . The imidazole ring provides additional binding interactions (π-stacking, hydrogen bonding, metal coordination) that enhance target recognition and specificity. The 3-carbon spacer balances linker flexibility with minimized non-specific hydrophobic interactions compared to longer alkyl chains. Quantitative ¹H NMR characterization ensures that batch-to-batch variations in alkylating activity (which could lead to inconsistent bioconjugation yields) are minimized .

Antimicrobial and Anticancer Agent Development

While the compound itself serves primarily as a synthetic intermediate, its derivatives—prepared via displacement of the bromopropyl group with diverse nucleophiles (amines, thiols, azides, heterocycles)—have demonstrated promising antibacterial, antifungal, and anticancer activities in preliminary screening assays . The imidazole core is a privileged pharmacophore present in numerous clinical agents (e.g., clotrimazole, metronidazole, losartan), and the 3-bromopropyl substituent provides a modular entry point for installing solubility-enhancing groups, targeting vectors, or second pharmacophores . The consistent yield (78%) and purity (≥95%) of the starting material directly impact the reproducibility of structure-activity relationship (SAR) studies and the reliability of biological activity comparisons across analog series.

Application
Selection Property
Validation Focus
Imidazolium ionic liquid synthesis
High-yield alkylation and accelerated quaternization kinetics
Ionic liquid property consistency (mp, viscosity, conductivity)
Bidentate NHC ligand preparation
3-Bromopropyl chain for optimal 6-membered metal-chelate formation
Catalytic efficiency and metal-chelate stability
Covalent biomolecule modification
Electrophilic bromopropyl terminus for selective bioconjugation
Bioconjugation yield and site-specificity
Bioactive compound derivatization (SAR studies)
Modular scaffold for antimicrobial/anticancer screening probes
Reproducibility of activity data across analog series

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